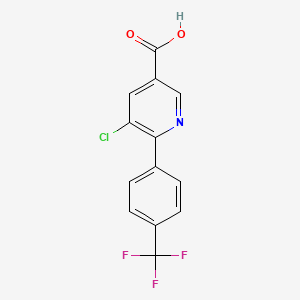
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid
Overview
Description
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-4 (7 (9,10)11)1-3 (2-12-5)6 (13)14/h1-2H, (H,13,14) .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, are used as reactants in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Scientific Research Applications
Herbicidal Activity and Synthesis
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid and related compounds demonstrate significant applications in the field of herbicides. For instance, a study by Yu et al. (2021) focused on designing and synthesizing N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, to discover novel natural-product-based herbicides. They found that these compounds exhibit excellent herbicidal activity against certain weeds like bentgrass and duckweed.
Electrochemical Properties
Research conducted by Cheng Xiu (2007) involved the preparation of porphyrin-nicotinic acid binary compounds. These compounds were characterized for their electrochemical properties, providing insights into their potential applications in various fields, including organic electronics and sensing technologies.
Medicinal Chemistry and Synthesis
In medicinal chemistry, the synthesis of compounds related to 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is significant. Mulder et al. (2013) reported a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents. This synthesis emphasizes the trifluoromethylation of an aryl iodide, which is a crucial step in the development of these pharmaceutical compounds.
Catalysis and Oxidation Studies
Another application of related compounds is in catalysis and oxidation reactions. For example, Xanthopoulou et al. (2006) synthesized a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid. They studied its influence on the catalytic oxidation of linoleic acid, showing potential applications in enzymatic reactions and industrial processes.
Industrial Production
Nicotinic acid, from which 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is derived, also has industrial applications. Lisicki et al. (2022) discussed ecological methods to produce nicotinic acid from commercially available raw materials. This is essential for meeting the needs of green chemistry and reducing environmental burdens.
Safety And Hazards
Future Directions
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, have found wide-ranging potential applications in the agrochemical and pharmaceutical industries . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, is becoming an increasingly important research topic .
properties
IUPAC Name |
5-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-10-5-8(12(19)20)6-18-11(10)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWOMFULAXCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)
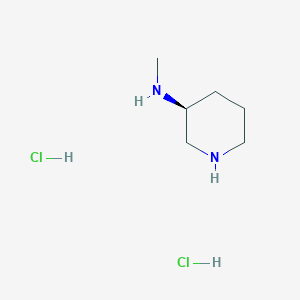
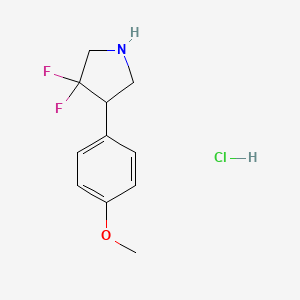
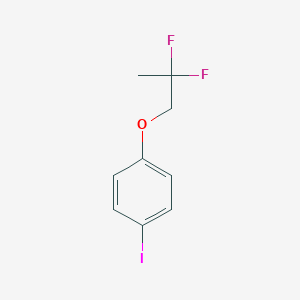
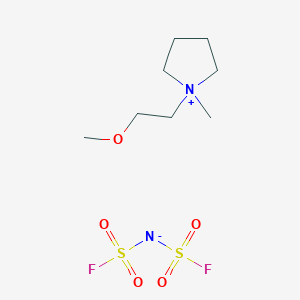
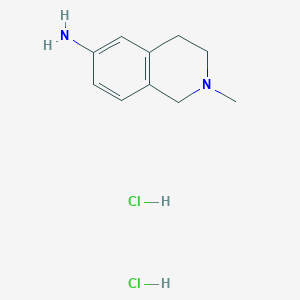
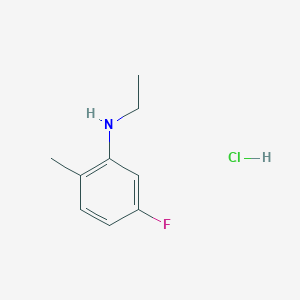
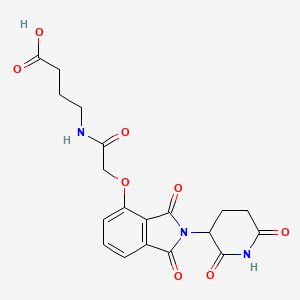
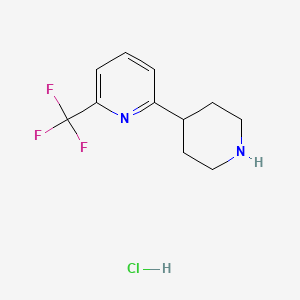
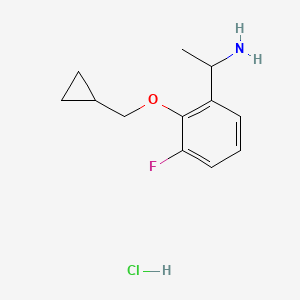
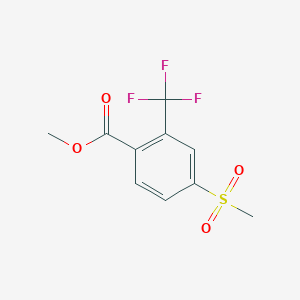
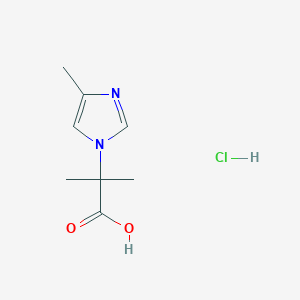
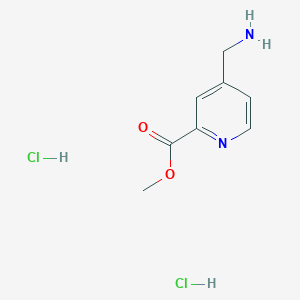
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)